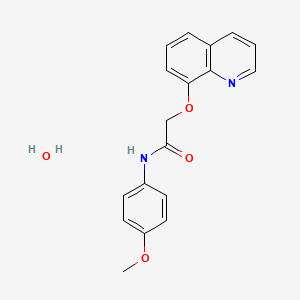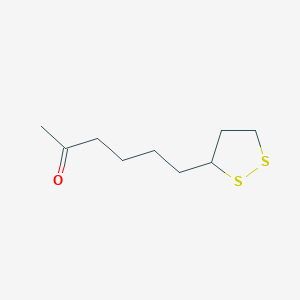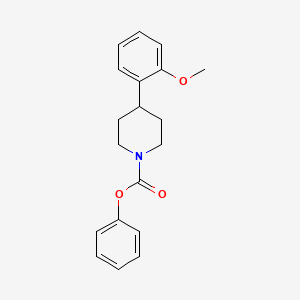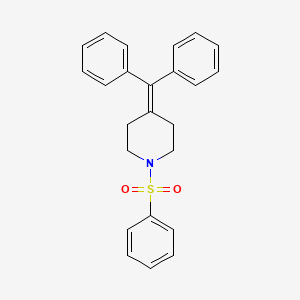![molecular formula C21H27NO2Si B12607289 3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile CAS No. 889118-10-9](/img/structure/B12607289.png)
3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is a complex organic compound with a unique structure that includes a silyl ether group, a hydroxyl group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the formation of the benzonitrile moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the silyl ether group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products Formed
Oxidation: Formation of 3-[(S)-methyl]benzonitrile.
Reduction: Formation of 3-[(S)-methyl]benzylamine.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学的研究の応用
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The silyl ether group provides stability and lipophilicity, enhancing the compound’s bioavailability and cellular uptake.
類似化合物との比較
Similar Compounds
- 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzylamine : Similar structure but with an amine group instead of a nitrile group.
- 3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile : Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-[(S)-4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenylmethyl]benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
889118-10-9 |
|---|---|
分子式 |
C21H27NO2Si |
分子量 |
353.5 g/mol |
IUPAC名 |
3-[(S)-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-hydroxymethyl]benzonitrile |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-15-16-9-11-18(12-10-16)20(23)19-8-6-7-17(13-19)14-22/h6-13,20,23H,15H2,1-5H3/t20-/m0/s1 |
InChIキー |
POXZZDRTMLYTBG-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)[C@@H](C2=CC=CC(=C2)C#N)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-Dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607212.png)
![N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12607213.png)



![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)

![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-](/img/structure/B12607260.png)
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)

amino}oxidanide](/img/structure/B12607274.png)

![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
